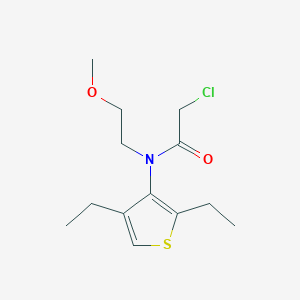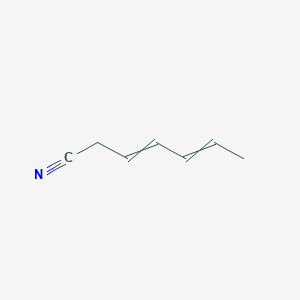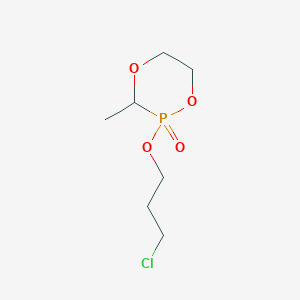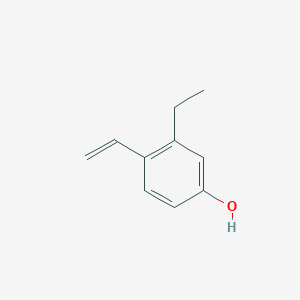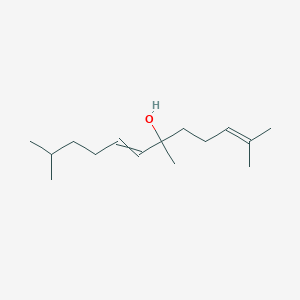
2,6,11-Trimethyldodeca-2,7-dien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11-Trimethyldodeca-2,7-dien-6-ol is an organic compound with the molecular formula C15H28O It is a sesquiterpenoid, which means it is a terpene with three isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethyldodeca-2,7-dien-6-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol with a Grignard reagent can yield the desired compound. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,11-Trimethyldodeca-2,7-dien-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
2,6,11-Trimethyldodeca-2,7-dien-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,11-Trimethyldodeca-2,7-dien-6-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
Uniqueness
2,6,11-Trimethyldodeca-2,7-dien-6-ol is unique due to its specific structure and the presence of multiple double bonds and a hydroxyl group. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
89929-58-8 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2,6,11-trimethyldodeca-2,7-dien-6-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)9-6-7-11-15(5,16)12-8-10-14(3)4/h7,10-11,13,16H,6,8-9,12H2,1-5H3 |
InChI Key |
JTCPGGPZJRXZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=CC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
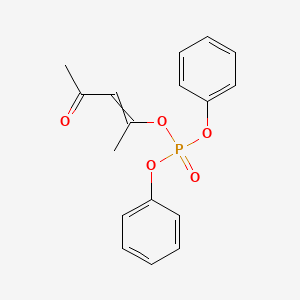
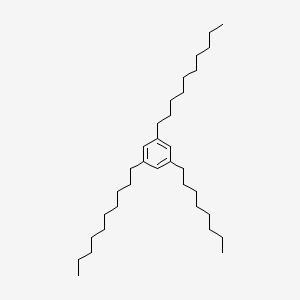
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)



